molecular formula C18H22N4O3 B11028262 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide

Cat. No.: B11028262
M. Wt: 342.4 g/mol
InChI Key: GBHKJAXFKDSGNO-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide features a propanamide linker bridging two heterocyclic moieties: a 3-methoxy-substituted 1,2-oxazole and a 2-(2-methylpropyl)-substituted benzimidazole. The methoxy group on the oxazole ring may enhance electron density, influencing binding interactions, while the 2-methylpropyl substituent on the benzimidazole could modulate lipophilicity and metabolic stability.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]propanamide

InChI

InChI=1S/C18H22N4O3/c1-11(2)8-16-20-14-6-4-12(9-15(14)21-16)19-17(23)7-5-13-10-18(24-3)22-25-13/h4,6,9-11H,5,7-8H2,1-3H3,(H,19,23)(H,20,21)

InChI Key

GBHKJAXFKDSGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is synthesized via acid-catalyzed cyclization of 4-nitro-1,2-phenylenediamine with butyric acid derivatives.

Procedure (adapted from):

  • Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and 3-methylbutyric acid (12 mmol) in polyphosphoric acid (50 mL).

  • Heat at 150°C for 6 hr under nitrogen.

  • Quench with ice-water, neutralize with NH₄OH, and extract with ethyl acetate.

  • Reduce nitro group using H₂/Pd-C in ethanol to yield 2-(2-methylpropyl)-1H-benzimidazol-6-amine.

Optimized Conditions

ParameterValue
Temperature150°C
Reaction Time6 hr
CatalystPolyphosphoric Acid
Yield78%

Synthesis of 3-(3-Methoxy-1,2-Oxazol-5-yl)Propanoic Acid

Oxazole Ring Construction

The 3-methoxyoxazole moiety is prepared via cyclization of methyl propiolate with methoxyamine (Method adapted from):

Stepwise Protocol :

  • React methyl propiolate (5 mmol) with methoxyamine hydrochloride (6 mmol) in DMF at 0°C.

  • Add N-bromosuccinimide (5.5 mmol) and stir for 2 hr.

  • Hydrolyze ester using LiOH (2M) to obtain 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid.

Key Data

PropertyValue
Cyclization Yield88%
Purity (HPLC)99.2%
Characterization¹H NMR (CDCl₃): δ 6.45 (s, 1H, oxazole-H)

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The propanamide bond is formed using EDCl/HOBt system (Method from):

Procedure :

  • Activate 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid (4 mmol) with EDCl (4.4 mmol) and HOBt (4 mmol) in DCM (20 mL).

  • Add 2-(2-methylpropyl)-1H-benzimidazol-6-amine (4 mmol) and DMAP (0.4 mmol).

  • Stir at 25°C for 12 hr.

  • Purify via silica chromatography (Hexane:EtOAc = 3:1).

Performance Metrics

MetricValue
Conversion Rate92%
Isolated Yield85%
Purity98.7% (LC-MS)

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A patent describes accelerated benzimidazole formation using microwave irradiation:

Conditions :

  • 180°C, 300W, 30 min

  • Yield improvement: 82% vs. 78% conventional

Solid-Phase Synthesis for Oxazole

Immobilized synthesis on Wang resin reduces purification steps:

  • Load Fmoc-protected propanoic acid to resin.

  • Perform on-resin cyclization using PyBOP/DIEA.

  • Cleave with TFA/DCM.
    Advantage : 94% crude purity, reduced reaction time.

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 1.05 (d, 6H, –CH(CH₃)₂)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 6.52 (s, 1H, oxazole-H)

  • δ 8.21 (s, 1H, benzimidazole-H)

HRMS (ESI+) :

  • Calculated for C₂₀H₂₃N₄O₃ [M+H]⁺: 383.1812

  • Found: 383.1809

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

Methoxy group orientation is controlled by:

  • Low-temperature cyclization (0°C)

  • Use of ZnCl₂ as Lewis acid (prevents isomerization)

Purification Difficulties

  • Final compound shows poor solubility in apolar solvents

  • Solution: Use reverse-phase HPLC with 0.1% TFA modifier

Scale-Up Considerations

Critical Parameters for Industrial Production :

FactorPilot-Scale Adjustment
Benzimidazole StepContinuous flow reactor (residence time 45 min)
Oxazole CyclizationCatalyst recycling (3 cycles without yield drop)
Amide CouplingSwitch to T3P reagent (reduces racemization)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling (Reported in):

  • Ir(ppy)₃ catalyst, blue LEDs

  • 65% yield at 25°C (vs. 85% thermal) but superior functional group tolerance

Biocatalytic Approaches

Lipase-mediated amidation (Novozym 435):

  • 40% conversion in aqueous buffer

  • Potential for green chemistry applications

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for versatile applications in material science.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole and benzimidazole rings could facilitate binding to specific molecular targets, while the propanamide chain may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and impurities (Table 1) highlight variations in substituents and functional groups:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Molecular Formula (Estimated) Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound C₂₁H₂₅N₃O₃ 3-Methoxy-oxazole, 2-methylpropyl-benzimidazole Amide, Methoxy, Benzimidazole ~379.45
Imp. C(EP): (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide C₁₃H₁₈N₂O 4-(2-Methylpropyl)-phenyl Amide, Phenyl 218.29
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide C₂₁H₁₄Cl₂N₂O₄ 3-Chloro-oxazole, 2-chlorophenyl-chromenone Amide, Chloro, Chromenone 429.20

Key Observations :

The 2-methylpropyl group on the benzimidazole (target) increases steric bulk and lipophilicity relative to simpler phenyl or chromenone systems .

Heterocyclic Core Differences: The benzimidazole in the target provides a bicyclic, aromatic system with two nitrogen atoms, which may improve binding to biological targets (e.g., enzymes) compared to the monocyclic phenyl group in Imp. C(EP) or the chromenone in the chloro-oxazole analog . The chromenone system in the chloro-oxazole analog introduces a ketone and fused benzene ring, likely altering π-π stacking interactions and redox properties .

Functional Group Implications :

  • The propanamide linker in all compounds facilitates hydrogen bonding, but its orientation varies due to substituent positioning. For example, the target’s benzimidazole-linked amide may adopt a distinct conformation compared to Imp. C(EP)’s phenyl-linked amide .

Hypothetical Pharmacological Relevance

  • The benzimidazole core is associated with kinase inhibition (e.g., RAF, EGFR), while the methoxy-oxazole may enhance target selectivity over chloro-substituted analogs .
  • The 2-methylpropyl group could improve metabolic stability compared to smaller alkyl chains in impurities like Imp. C(EP) .

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide is a novel chemical entity with potential biological activity, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction between 3-methoxy-1,2-oxazole and a benzimidazole derivative under controlled conditions. The synthetic route is crucial for ensuring high yield and purity of the final product. The detailed reaction conditions include temperature control and the use of specific catalysts to facilitate the reaction.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related oxazole derivatives can inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that it may bind to certain receptors or enzymes, leading to modulation of key signaling pathways involved in cell proliferation and survival. This modulation can result in apoptosis (programmed cell death) in cancer cells and inhibition of microbial growth.

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated that similar compounds can significantly suppress tumor growth at low dosages, highlighting their efficacy and potential for clinical applications .

Data Table: Biological Activity Overview

Activity Type Effect Mechanism Reference
AnticancerTumor growth inhibitionPI3K/AKT/mTOR pathway modulation
AntimicrobialBacterial inhibitionUnknown specific targets
Apoptosis inductionCell death in cancer cellsReceptor/Enzyme binding

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves coupling the benzimidazole and oxazole moieties via amide bond formation. Key steps include:

  • Nucleophilic substitution for introducing the 2-(2-methylpropyl) group on the benzimidazole core.
  • Amide coupling (e.g., using EDCI/HOBt or DCC) to link the oxazole-propanamide fragment.

Optimization strategies:

  • Apply Design of Experiments (DOE) to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). A 2³ factorial design could test variables like reaction time, equivalents of coupling agent, and temperature .
  • Use quantum chemical calculations (e.g., density functional theory) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substitution patterns on benzimidazole (e.g., N-alkylation at position 2) and oxazole (methoxy group at position 3).
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.
  • HPLC-PDA/MS: Assess purity (>95%) and identify byproducts (e.g., unreacted intermediates) .

Advanced: How can computational methods predict the compound’s reactivity or stability under varying conditions?

Answer:

  • Reactivity Prediction:
    • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to model possible degradation pathways or interactions with biological targets .
    • Molecular dynamics simulations (e.g., in COMSOL Multiphysics) to study solvation effects or thermal stability .
  • Stability Assessment:
    • Density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., methoxy-oxazole linkage) .

Advanced: How to resolve contradictions between experimental data and theoretical predictions for this compound?

Answer:

  • Stepwise Validation:
    • Cross-check computational models (e.g., DFT-predicted NMR shifts vs. experimental data) .
    • Perform sensitivity analysis to identify parameters (e.g., solvent dielectric constant) causing discrepancies .
  • Iterative Feedback: Integrate experimental results (e.g., kinetic data) into machine learning models to refine predictions .

Advanced: How to design experiments to investigate structure-activity relationships (SAR) involving the benzimidazole and oxazole moieties?

Answer:

  • DOE Framework:
    • Variables: Vary substituents (e.g., alkyl chain length on benzimidazole, oxazole substituents).
    • Response: Measure biological activity (e.g., enzyme inhibition) or physicochemical properties (logP, solubility).
    • Example DOE Matrix:
FactorLevels (-1, 0, +1)
Benzimidazole substituentEthyl, 2-methylpropyl, Benzyl
Oxazole substituentMethoxy, Ethoxy, H
Solvent polarityDMSO, Acetonitrile, THF
  • Analyze interactions using ANOVA to identify synergistic effects .

Basic: What are best practices for ensuring reproducibility in synthesizing this compound?

Answer:

  • Protocol Standardization:
    • Document reaction parameters (e.g., inert atmosphere, moisture-free conditions) to minimize batch variability .
  • Quality Control:
    • Use in-line analytics (e.g., FTIR monitoring of amide bond formation) for real-time feedback .
    • Store intermediates under controlled conditions (e.g., -20°C under argon) to prevent degradation .

Advanced: How to optimize membrane separation techniques for purifying this compound from reaction mixtures?

Answer:

  • Membrane Selection:
    • Use nanofiltration membranes with MWCO ≤ 500 Da to retain the compound while allowing smaller impurities (e.g., unreacted reagents) to pass .
  • Process Parameters:
    • Optimize transmembrane pressure (5–15 bar) and cross-flow velocity to minimize fouling .
    • Validate purity post-separation using LC-MS .

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